2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide 2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide NSC-140873 is an inhibitor of the RUNX1-CBFβ interaction.
Brand Name: Vulcanchem
CAS No.: 106410-13-3
VCID: VC0537677
InChI: InChI=1S/C13H12ClN3O2/c14-8-3-4-10(17-12(18)7-15)9(6-8)13(19)11-2-1-5-16-11/h1-6,16H,7,15H2,(H,17,18)
SMILES: C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN
Molecular Formula: C13H12ClN3O2
Molecular Weight: 277.70 g/mol

2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide

CAS No.: 106410-13-3

Cat. No.: VC0537677

Molecular Formula: C13H12ClN3O2

Molecular Weight: 277.70 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide - 106410-13-3

Specification

Description NSC-140873 is an inhibitor of the RUNX1-CBFβ interaction.
CAS No. 106410-13-3
Molecular Formula C13H12ClN3O2
Molecular Weight 277.70 g/mol
IUPAC Name 2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide
Standard InChI InChI=1S/C13H12ClN3O2/c14-8-3-4-10(17-12(18)7-15)9(6-8)13(19)11-2-1-5-16-11/h1-6,16H,7,15H2,(H,17,18)
Standard InChI Key HEMNVSCJOZIBEQ-UHFFFAOYSA-N
SMILES C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN
Canonical SMILES C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN
Appearance Solid powder

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